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molecular formula C10H17N B082074 2-Aminoadamantane CAS No. 13074-39-0

2-Aminoadamantane

Cat. No. B082074
M. Wt: 151.25 g/mol
InChI Key: QZWNXXINFABALM-UHFFFAOYSA-N
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Patent
US07105310B1

Procedure details

The hygroscopic white solid 2-adamantylamine was prepared by dissolving 2-adamantylamine•HCl (Aldrich) in H2O/NaOH, extracting with methylene chloride, drying with MgSO4, filtering, and rotary evaporating. This reagent (500 mg) was dissolved in methylene chloride (20 mL), put on ice, and acetic anhydride (˜5 equiv.) added dropwise. The reaction was left to run overnight, and worked up by addition of sodium bicarbonate solution, and extraction with MeCl2. The solution was washed twice with H2O and dried with MgSO4. The white crystalline product looked clean by TLC (50% CH2Cl2/EtOAc, imaged with paraanisaldehyde, rf˜0.25) and NMR without further purification. 1H NMR (CDCl3): δ 1.62–1.90 (m's, 15H), 4.05 (br's, —CH3), 5.82 (br's, N—H, amide).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH:2]1[NH2:11])[CH2:8]2.Cl.C(OC(=O)C)(=O)C.C(=O)(O)[O-].[Na+].C(Cl)Cl>O.[OH-].[Na+]>[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH:2]1[NH2:11])[CH2:8]2 |f:0.1,3.4,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C(C3CC(CC(C1)C3)C2)N.Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O.[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracting with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying with MgSO4
FILTRATION
Type
FILTRATION
Details
filtering
DISSOLUTION
Type
DISSOLUTION
Details
This reagent (500 mg) was dissolved in methylene chloride (20 mL)
ADDITION
Type
ADDITION
Details
added dropwise
WAIT
Type
WAIT
Details
The reaction was left
WASH
Type
WASH
Details
The solution was washed twice with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
The white crystalline product looked clean by TLC (50% CH2Cl2/EtOAc, imaged with paraanisaldehyde, rf˜0.25) and NMR without further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C12C(C3CC(CC(C1)C3)C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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